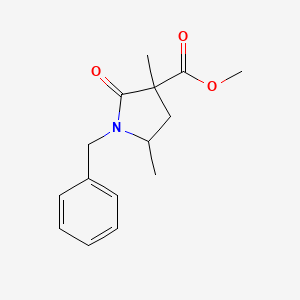
Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and oxo groups. It is commonly used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, methyl acetoacetate, and other reagents.
Formation of Pyrrolidine Ring: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a series of condensation and cyclization reactions.
Substitution Reactions:
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Hydrogenation: Used to introduce hydrogen atoms into the molecule.
Refluxing: Employed to maintain the reaction mixture at a constant temperature.
Chromatographic Purification: Utilized to separate and purify the final product from impurities.
化学反应分析
Types of Reactions
Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxyl-substituted compounds.
科学研究应用
Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.
相似化合物的比较
Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: Similar structure but lacks the additional methyl groups.
Methyl 1-benzyl-2-oxopyrrolidine-3-carboxylate: Similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-11-9-15(2,14(18)19-3)13(17)16(11)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI 键 |
WDDPMCKBBRPVFG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(=O)N1CC2=CC=CC=C2)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)

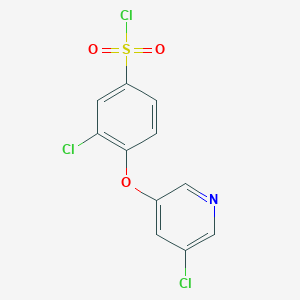
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)

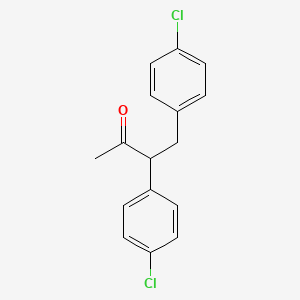

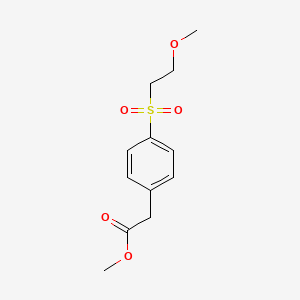
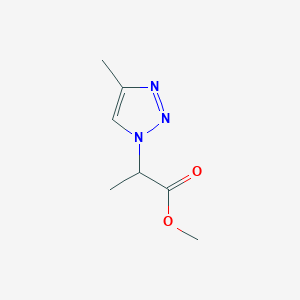

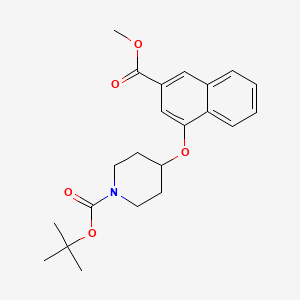
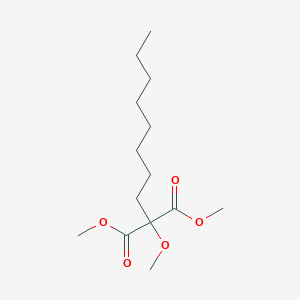
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)

